molecular formula C16H18BrN3O2 B4506831 1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone

1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone

Cat. No.: B4506831
M. Wt: 364.24 g/mol
InChI Key: ICKFLTWVHAJTOQ-UHFFFAOYSA-N
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Description

1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone is a synthetic organic compound that features a piperazine ring, an indole moiety, and a bromine substituent

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential use in drug discovery for targeting specific receptors or enzymes.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting with a suitable indole precursor, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperazine Derivative Formation: The piperazine ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling Reaction: The final step involves coupling the brominated indole with the acetylated piperazine using a suitable linker, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using agents like potassium permanganate.

    Reduction: The bromine substituent can be reduced to a hydrogen atom using hydrogenation techniques.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone.

    Substitution: Formation of various substituted indole derivatives.

Mechanism of Action

The mechanism of action of 1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as G-protein coupled receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the bromine substituent.

    1-(4-acetylpiperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone: Contains a chlorine substituent instead of bromine.

Uniqueness

The presence of the bromine atom in 1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone can significantly influence its reactivity and biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-(6-bromoindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-12(21)18-6-8-19(9-7-18)16(22)11-20-5-4-13-2-3-14(17)10-15(13)20/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKFLTWVHAJTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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